bromozinc(1+);cyclopropane
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Overview
Description
Bromozinc(1+);cyclopropane is an organometallic compound that features a cyclopropane ring bonded to a bromozinc moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);cyclopropane can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent such as diethyl ether. The reaction typically involves the formation of a Grignard reagent, cyclopropylmagnesium bromide, which then reacts with zinc bromide to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Isomerization: This compound can isomerize under certain conditions to form different structural isomers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride may be used.
Isomerization: Heating or the presence of catalysts can facilitate isomerization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while isomerization can produce different cyclopropane isomers .
Scientific Research Applications
Bromozinc(1+);cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism by which bromozinc(1+);cyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The cyclopropane ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions and form new bonds .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmagnesium Bromide: Another organometallic compound with similar reactivity.
Cyclopropyl Bromide: A precursor in the synthesis of bromozinc(1+);cyclopropane.
Cyclopropane: The parent hydrocarbon with a similar ring structure
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C3H5BrZn |
---|---|
Molecular Weight |
186.4 g/mol |
IUPAC Name |
bromozinc(1+);cyclopropane |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
Canonical SMILES |
C1C[CH-]1.[Zn+]Br |
Origin of Product |
United States |
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